(R)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
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Overview
Description
®-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid is a complex organic compound that features a benzo[1,3]dioxole ring system, a tert-butoxycarbonyl (Boc) protecting group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid typically involves multiple steps. One common approach is to start with the benzo[1,3]dioxole ring system, which can be synthesized through the condensation of catechol with formaldehyde. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The amino-acetic acid moiety can be attached through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid can undergo various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole ring can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones derived from the benzo[1,3]dioxole ring.
Reduction: The free amine form of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid is used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions, making it valuable in multi-step organic syntheses.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications
Medicine
In medicinal chemistry, ®-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid is investigated for its potential as a drug precursor. The Boc-protected amine can be deprotected under mild conditions, making it a versatile intermediate in the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of ®-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[1,3]dioxole: A simpler compound without the Boc and amino-acetic acid groups.
tert-Butoxycarbonylamino-acetic acid: Lacks the benzo[1,3]dioxole ring.
Amino-acetic acid: The simplest form, lacking both the Boc group and the benzo[1,3]dioxole ring.
Uniqueness
®-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid is unique due to its combination of a benzo[1,3]dioxole ring, a Boc-protected amine, and an amino-acetic acid moiety. This combination allows for selective reactions and diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-14(2,3)21-13(18)15-11(12(16)17)8-4-5-9-10(6-8)20-7-19-9/h4-6,11H,7H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSQSZSULCZBGT-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC2=C(C=C1)OCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC2=C(C=C1)OCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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